Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate
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Description
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyridyl–Pyrazole-3-One Derivatives and Their Cytotoxicity
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is utilized in the synthesis of novel compounds with potential antitumor activity. Specifically, it was involved in the creation of methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate among others, which were characterized by various analytical techniques. The compounds synthesized from this compound demonstrated selective cytotoxicity against certain tumor cell lines without harming normal liver cells, suggesting its potential in targeted cancer therapy (Q. Huang et al., 2017).
Development of Heterocyclic Compounds
This compound serves as a precursor in the development of heterocyclic compounds with significant biological activities. The synthesis processes often employ innovative techniques, including microwave-assisted reactions, to yield isothiazolopyridines, pyridothiazines, and pyridothiazepines. These compounds are of interest for their potential pharmaceutical applications due to their valuable biological properties (Ayman M. S. Youssef et al., 2012).
Photochemical Reactions
Investigations into the photochemical behavior of methyl 2-pyridinecarboxylate in methanol reveal insights into methylation and methoxylation pathways. This research provides a deeper understanding of the photochemical reactions that can modify the chemical structure of pyridinecarboxylates, potentially leading to the development of novel compounds with enhanced properties or activities (T. Sugiyama et al., 1981).
Synthesis of Antiviral Agents
The compound is also involved in the synthesis of antiviral agents, particularly through its role in creating pyridinecarboxylate derivatives. These efforts are directed towards developing new treatments for viral infections, highlighting the compound's versatility and importance in medicinal chemistry research (N. Finch et al., 1978).
Hydrothermal In Situ Ligand Reaction
This compound is instrumental in hydrothermal in situ ligand reactions leading to the synthesis of complex coordination compounds. These reactions demonstrate the compound's utility in generating materials with potential applications in catalysis and material science (Cui-Jin Li et al., 2010).
Properties
IUPAC Name |
methyl 6-bromo-5-hydroxypyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVHSGPZDJCNDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570955 |
Source
|
Record name | Methyl 6-bromo-5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170235-19-5 |
Source
|
Record name | 2-Pyridinecarboxylic acid, 6-bromo-5-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170235-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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